molecular formula C21H22ClN5O2 B2971670 8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-78-5

8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2971670
CAS RN: 919012-78-5
M. Wt: 411.89
InChI Key: UBKPVPRZJAZKFV-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carmustine and Semustine are orange-yellow solid medications used mainly for chemotherapy . They are nitrogen mustard β-chloro-nitrosourea compounds .


Synthesis Analysis

The synthesis of Semustine originates from a systematic synthesis scheme revolving around N-Nitrosourea compounds . Phosgene is reacted with Aziridine to produce the chemical intermediate di (aziridin-1-yl) methanone. This reacts with the subsequently released HCl from the production of the intermediate to open the Aziridine rings and it will form 1,3-bis (2-chloroethyl)-urea .


Molecular Structure Analysis

Semustine is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroetyl groups and one hydrogen from the other amino group is replaced by a 4-methylcyclohexcyl group .


Chemical Reactions Analysis

As an alkylating agent, Carmustine can form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription .


Physical And Chemical Properties Analysis

Carmustine has a molar mass of 214.05 g·mol −1, appears as orange crystals, is odourless, and has a melting point of 30 °C (86 °F; 303 K) .

Mechanism of Action

Due to their lipophilic property, Carmustine and Semustine can cross the blood-brain barrier for the chemotherapy of brain tumours, where they interfere with DNA replication in the rapidly-dividing tumour cells .

Safety and Hazards

Carmustine can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

6-(2-chloroethyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-14-15(2)27-17-18(23-20(27)25(14)13-11-22)24(3)21(29)26(19(17)28)12-7-10-16-8-5-4-6-9-16/h4-10H,11-13H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKPVPRZJAZKFV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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